N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromophenyl group and a carboxamide functional group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Bromination: The starting material, 2-phenylbenzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate to form the carboxylic acid derivative.
Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with an amine, such as dimethylamine, under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.
Oxidation and Reduction: Products include quinones and hydroquinones, respectively.
Coupling Reactions: Products include biaryl derivatives with extended conjugation.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized benzofuran derivatives.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Comparison:
- Uniqueness: N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with other halogens.
- Biological Activity: The bromine atom may impart distinct biological properties, making this compound a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZIRIDEXUQVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.